molecular formula C8H5Br3 B13214496 1-Bromo-2-(2,2-dibromovinyl)benzene

1-Bromo-2-(2,2-dibromovinyl)benzene

Cat. No.: B13214496
M. Wt: 340.84 g/mol
InChI Key: WPXYIPSCTZZKNN-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-dibromovinyl)benzene is an organic compound with the molecular formula C8H5Br3. It consists of a benzene ring substituted with a bromine atom and a 2,2-dibromovinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2,2-dibromovinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-bromovinyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2,2-dibromovinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Bromo-2-(2,2-dibromovinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,2-dibromovinyl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The compound’s unique structure allows it to engage in specific interactions with enzymes and other proteins, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2,2-dibromovinyl)benzene: C8H5Br3

    1-Chloro-2-(2,2-dibromovinyl)benzene: C8H5Br2Cl

    1-Fluoro-2-(2,2-dibromovinyl)benzene: C8H5Br2F

Uniqueness

This compound is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and physical properties.

Properties

IUPAC Name

1-bromo-2-(2,2-dibromoethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXYIPSCTZZKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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